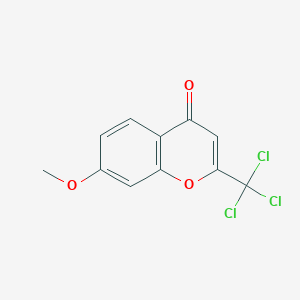
7-Methoxy-2-(trichloromethyl)chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MMV665820は、マラリア原虫Plasmodium falciparumにおける補酵素A合成経路の潜在的な阻害剤として同定された化学化合物です。 この化合物は、寄生虫の生存と増殖に不可欠な分子である補酵素Aの合成を標的とすることで、有望な結果を示しています .
準備方法
合成経路と反応条件: MMV665820の合成は、基本的な有機分子から始まる一連の化学反応を伴います。正確な合成経路と反応条件は、機密情報であり、公表されていません。 通常、さまざまな有機溶媒、触媒、試薬を使用して、目的の化学構造を得ることを伴います .
工業生産方法: MMV665820の工業生産は、自動反応器と厳格な品質管理対策を使用して、大規模な化学合成を行うことで実現する可能性があります。 プロセスは、コスト効率とスケーラビリティのために最適化されます .
化学反応の分析
反応の種類: MMV665820は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化誘導体を形成することができます。
還元: 還元反応は、MMV665820を還元型に変換することができます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化により酸化誘導体が生成される場合があり、還元によりMMV665820の還元型が生成される場合があります .
4. 科学研究への応用
MMV665820には、次のような科学研究への応用がいくつかあります。
化学: 補酵素A合成経路とその阻害を研究するためのツールとして使用されます。
生物学: マラリア原虫や補酵素A合成に依存する他の生物に対する影響について調査されています。
医学: Plasmodium falciparumの増殖を阻害する能力があるため、潜在的な抗マラリア薬として研究されています。
科学的研究の応用
MMV665820 has several scientific research applications, including:
Chemistry: Used as a tool to study the coenzyme A synthesis pathway and its inhibition.
Biology: Investigated for its effects on the malaria parasite and other organisms that rely on coenzyme A synthesis.
Medicine: Explored as a potential anti-malarial drug due to its ability to inhibit the growth of Plasmodium falciparum.
Industry: Potential applications in the development of new anti-malarial therapies and other pharmaceuticals.
作用機序
MMV665820は、Plasmodium falciparumの補酵素A合成経路における重要な酵素を阻害することで、その効果を発揮します。具体的には、ホスホパンテテインアデニリルトランスフェラーゼやデホスホ補酵素Aキナーゼなどの酵素を標的とし、これらの酵素は補酵素Aの合成に不可欠です。 これらの酵素を阻害することで、MMV665820は寄生虫が補酵素Aを生成する能力を阻害し、寄生虫の死につながります .
類似化合物:
MMV665980: 補酵素A合成経路を標的とし、同様の阻害効果を示す別の化合物。
MMV667491: マラリア原虫に対して同様の活性を示しますが、効力と選択性のプロファイルが異なります.
独自性: MMV665820は、補酵素A合成経路を特異的に阻害する点でユニークであり、この経路を研究し、新しい抗マラリア療法を開発するための貴重なツールとなっています。 その独特の化学構造と作用機序は、同じ経路を標的とする他の化合物とは異なります .
類似化合物との比較
MMV665980: Another compound targeting the coenzyme A synthesis pathway with similar inhibitory effects.
MMV667491: Exhibits similar activity against the malaria parasite but with different potency and selectivity profiles.
Uniqueness: MMV665820 is unique in its specific inhibition of the coenzyme A synthesis pathway, making it a valuable tool for studying this pathway and developing new anti-malarial therapies. Its distinct chemical structure and mechanism of action set it apart from other compounds targeting the same pathway .
生物活性
7-Methoxy-2-(trichloromethyl)chromen-4-one, also known as MMV665820, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of malaria treatment. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound belongs to the chromone class of compounds, characterized by a chromene backbone with various substituents. The trichloromethyl group at the 2-position and the methoxy group at the 7-position contribute to its unique chemical properties and biological activities.
The primary mechanism by which this compound exerts its effects is through the inhibition of the coenzyme A (CoA) synthesis pathway in Plasmodium falciparum, the causative agent of malaria. Specifically, it targets key enzymes such as:
- Phosphopantetheine adenylyltransferase
- Dephospho coenzyme A kinase
By inhibiting these enzymes, the compound disrupts CoA production, which is critical for the parasite's survival and proliferation.
Antimalarial Activity
Research has demonstrated that this compound shows significant antimalarial activity. In vitro studies indicate that it effectively inhibits the growth of Plasmodium falciparum, making it a candidate for further development as an antimalarial drug.
Cytotoxicity Studies
In addition to its antimalarial properties, studies on related chromone derivatives suggest that compounds with similar structures can exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. For instance, derivatives have shown low cytotoxicity in RAW 264.7 macrophage cells while effectively suppressing LPS-induced nitric oxide production .
Case Studies
Several case studies have explored the efficacy and safety profiles of compounds related to this compound:
-
Case Study on Malaria Treatment :
- A study investigated the effects of MMV665820 on Plasmodium falciparum in vitro.
- Results indicated a dose-dependent inhibition of parasite growth, with IC50 values suggesting potent antimalarial activity.
- The study concluded that further in vivo studies are warranted to assess therapeutic potential.
-
Case Study on Cytotoxic Effects :
- Another research effort evaluated various chromone derivatives for their ability to induce apoptosis in cancer cell lines.
- Findings revealed that certain derivatives exhibited significant anticancer activity against human lung carcinoma cells (A549), emphasizing their potential as therapeutic agents.
Comparative Analysis with Similar Compounds
The following table summarizes key differences between this compound and other related chromone derivatives:
| Compound Name | Antimalarial Activity | Cytotoxicity | Target Enzymes |
|---|---|---|---|
| This compound | High | Low | Phosphopantetheine adenylyltransferase |
| MMV665980 | Moderate | Moderate | Similar pathway |
| MMV667491 | Moderate | High | Different selectivity profiles |
特性
IUPAC Name |
7-methoxy-2-(trichloromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl3O3/c1-16-6-2-3-7-8(15)5-10(11(12,13)14)17-9(7)4-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLSLEOFBMPIFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














